molecular formula C13H9F3N2 B15310275 3-(Trifluoromethyl)-9-methyl-alpha-carboline

3-(Trifluoromethyl)-9-methyl-alpha-carboline

Cat. No.: B15310275
M. Wt: 250.22 g/mol
InChI Key: RHEDKOIJUKIMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in inhibiting specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole can be compared with other similar compounds, such as:

The uniqueness of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole lies in its specific structure, which combines the bioactivity of indoles with the enhanced properties of the trifluoromethyl group, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C13H9F3N2

Molecular Weight

250.22 g/mol

IUPAC Name

9-methyl-3-(trifluoromethyl)pyrido[2,3-b]indole

InChI

InChI=1S/C13H9F3N2/c1-18-11-5-3-2-4-9(11)10-6-8(13(14,15)16)7-17-12(10)18/h2-7H,1H3

InChI Key

RHEDKOIJUKIMCW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.